1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine
Description
1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazoloquinoline core, which is a fused ring system containing both pyrazole and quinoline moieties, along with a dimethylamino benzoyl group and a methoxy substituent.
Properties
IUPAC Name |
(3-amino-7-methoxypyrazolo[3,4-b]quinolin-1-yl)-[3-(dimethylamino)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-24(2)14-6-4-5-13(9-14)20(26)25-19-16(18(21)23-25)10-12-7-8-15(27-3)11-17(12)22-19/h4-11H,1-3H3,(H2,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTGMIBOHOMJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2C3=C(C=C4C=CC(=CC4=N3)OC)C(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine typically involves the following steps:
Formation of the Pyrazoloquinoline Core: The pyrazoloquinoline core can be synthesized by treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of a solvent such as 1-pentanol.
Introduction of the Dimethylamino Benzoyl Group: The dimethylamino benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where the pyrazoloquinoline core is reacted with 3-(dimethylamino)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group can be introduced by reacting the intermediate compound with a methoxy reagent under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biological probe to study enzyme interactions and cellular processes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of cellular signaling pathways. For example, it may inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . This inhibition can result in the suppression of cancer cell growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar pyrazolo core but differ in the fused ring system and substituents.
Quinolinyl-pyrazoles: These compounds have a quinoline and pyrazole fused ring system but may have different substituents and functional groups.
Uniqueness
1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine is unique due to its specific combination of a dimethylamino benzoyl group and a methoxy substituent on the pyrazoloquinoline core
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
